316791-23-8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thymus peptide C is a hormonal drug derived from the thymus glands of young calves . It acts as a substitute for the physiological functions of the thymus . Thymus peptide C increases granulopoiesis and erythropoiesis by acting on the bone marrow .

Physical And Chemical Properties Analysis

Thymus peptide C is a white lyophilized powder . It is soluble in water . The compound should be stored at -20°C .Applications De Recherche Scientifique

Software Frameworks in Scientific Research

Scientific research applications often involve complex software development, where scientists, not expert programmers, write software in traditional languages like C and Fortran. Modern scientific software frameworks are emerging to aid in developing and grid-enabling applications, enhancing programming productivity in scientific research (Appelbe et al., 2007).

Data Sharing and Management in Science

Data sharing is crucial in 21st-century scientific research, facilitating verification and extension of research. However, challenges like insufficient time and lack of funding hinder electronic data availability. Most researchers are satisfied with their processes for initial and short-term data management but struggle with long-term data preservation (Tenopir et al., 2011).

Enabling Technologies in Data-Intensive Science

Scientific software applications must meet essential requirements like interoperability and efficient data handling to support data-intensive science. Technologies like workflow, service, and portal are employed, but often a combination of these is necessary to fully support scientific processes (Yao et al., 2014).

Enhancing Scientific Code for Legacy Applications

Significant time and resources are required to maintain and evolve scientific code due to its complexity. A unit testing framework can optimize scientific code architecture and improve performance, especially for legacy applications in scientific research (Yao et al., 2017).

Big Data in Scientific Research

Big data plays a vital role in scientific research, enabling complex analytics and leading to significant discoveries like the Higgs boson particle. This underscores the importance of infrastructure technologies in scientific breakthroughs (Krishnan, 2020).

Crowdsourcing in Scientific Research

Crowdsourcing in science can complement traditional small-team research, maximizing resources and promoting inclusivity, transparency, and rigor. It enables tackling ambitious projects beyond the scope of standard models and improves scientific quality (Uhlmann et al., 2019).

Hackathons in Accelerating Scientific Discoveries

Hackathons enhance collaborative science by enabling cross-validation of study designs and data sets before publishing results. This approach bridges traditional divides in data analysis and fosters agile collaborations in scientific research (Ghouila et al., 2018).

Mécanisme D'action

Thymus peptide C works as a substitute for the physiological functions of the thymus . With T-cell deficiency, Thymus peptide C recruits immature system cells in the bone marrow and stimulates their maturation to the fully active T-cell phase in the lymphatic system . It also increases granulopoiesis and erythropoiesis by acting on the bone marrow .

Propriétés

Numéro CAS |

316791-23-8 |

|---|---|

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

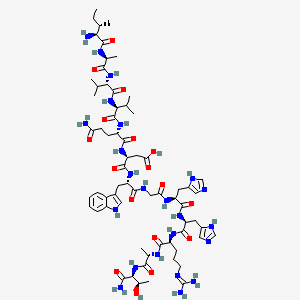

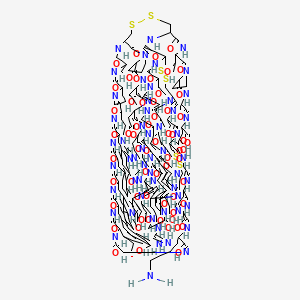

![(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612445.png)

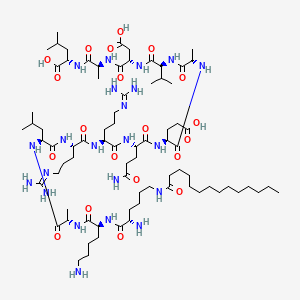

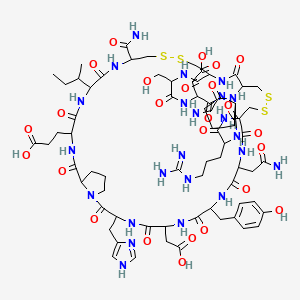

![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)